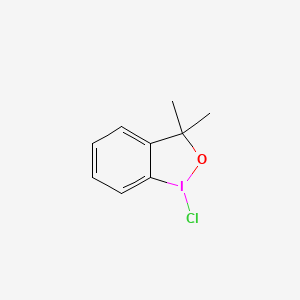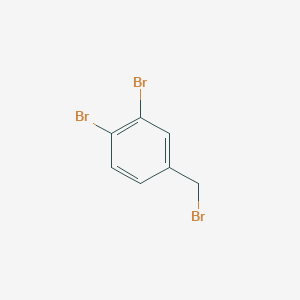
1,2-二溴-4-(溴甲基)苯
描述
1,2-Dibromo-4-(bromomethyl)benzene: is an organic compound with the molecular formula C7H5Br3 . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and a bromomethyl group is substituted at the 4 position. This compound is known for its high reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in organic synthesis .
科学研究应用
1,2-Dibromo-4-(bromomethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials due to its ability to undergo polymerization reactions.
Medicinal Chemistry: It is utilized in the development of brominated compounds with potential biological activities, including antimicrobial and anticancer properties.
Photodynamic Therapy: Derivatives of this compound are explored for their use as photosensitizers in photodynamic therapy for cancer treatment.
作用机制
Mode of Action
It’s known that the compound can undergo various reactions such as bromination and nitration . For instance, a bromine can be introduced by bromination with Br2/FeBr3, and a nitro group can be introduced by nitration with HNO3/H2SO4 .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of other complex molecules, suggesting that it may interact with various biochemical pathways .
Pharmacokinetics
It’s crucial to understand these properties to predict the compound’s bioavailability and potential effects on the body .
Result of Action
Given its potential use in the synthesis of other complex molecules, it’s likely that the compound could have significant effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 1,2-Dibromo-4-(bromomethyl)benzene can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, temperature, and pH .
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-(bromomethyl)benzene can be synthesized through the bromination of 1,2-dibromobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: In industrial settings, the preparation of 1,2-dibromo-4-(bromomethyl)benzene often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination process is carefully controlled to minimize the formation of byproducts and to achieve high yields .
化学反应分析
Types of Reactions: 1,2-Dibromo-4-(bromomethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as alcohols, amines, and thiols to form corresponding ethers, amines, and thioethers.
Oxidation: The compound can be oxidized to form dibromo-substituted benzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming less brominated or non-brominated benzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides, primary or secondary amines, and thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Formation of ethers, amines, and thioethers.
Oxidation: Formation of dibromo-substituted benzoic acids.
Reduction: Formation of less brominated or non-brominated benzene derivatives.
相似化合物的比较
1,2-Dibromobenzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
1,3-Dibromobenzene: Has bromine atoms at the 1 and 3 positions, leading to different reactivity patterns compared to 1,2-dibromo-4-(bromomethyl)benzene.
1,4-Dibromobenzene: The bromine atoms are positioned opposite each other, resulting in distinct chemical properties and reactivity.
Uniqueness: 1,2-Dibromo-4-(bromomethyl)benzene is unique due to the presence of both bromine atoms and a bromomethyl group on the benzene ring. This combination of substituents imparts high reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and material science .
属性
IUPAC Name |
1,2-dibromo-4-(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQATZGGKHAYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495967 | |
| Record name | 1,2-Dibromo-4-(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64382-93-0 | |
| Record name | 1,2-Dibromo-4-(bromomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64382-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-4-(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


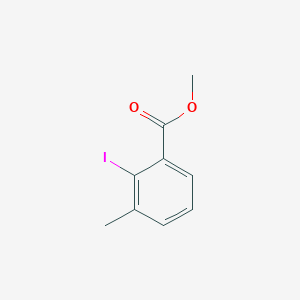
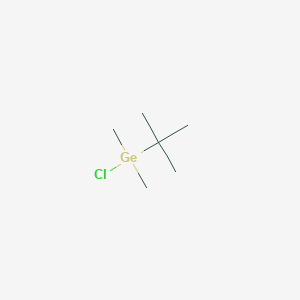
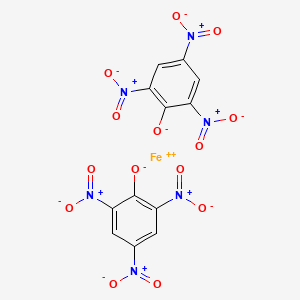
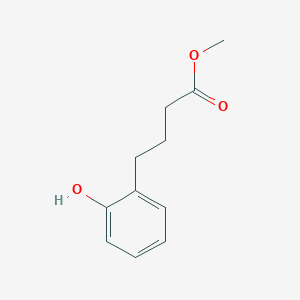

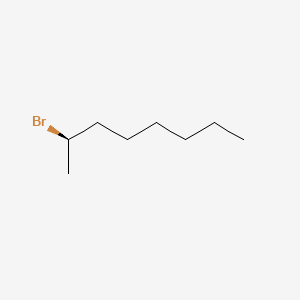
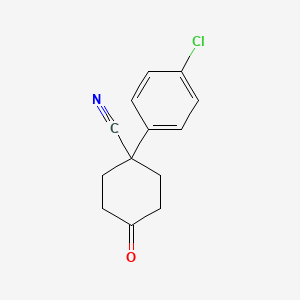
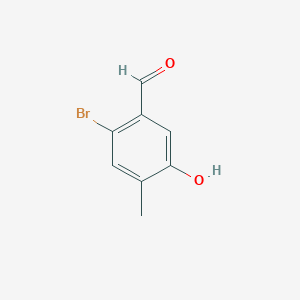
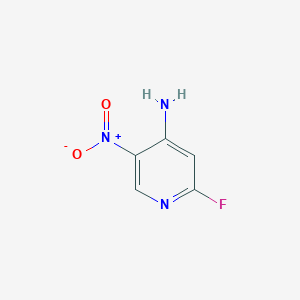

![5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1611532.png)
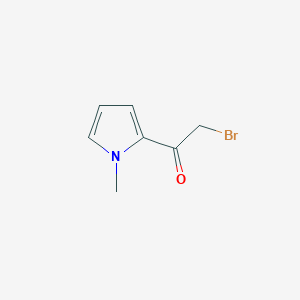
![3'-Nitro-[1,1'-biphenyl]-2-ol](/img/structure/B1611535.png)
